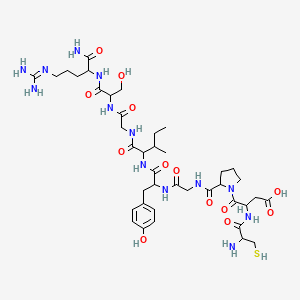

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2

Description

The compound H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is derived from the laminin B1 chain and is known for its ability to interfere with tumor cell attachment and invasion into the basement membrane, exhibiting anti-angiogenic properties .

Properties

IUPAC Name |

4-[2-[[2-[[1-[[1-[[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[(2-amino-3-sulfanylpropanoyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPQJYLNDRHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N13O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to a resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide.

Chemical Reactions Analysis

Types of Reactions

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2: can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Major Products

Disulfide-Linked Peptides: Formed through oxidation of cysteine residues.

Modified Peptides: Resulting from substitution reactions.

Scientific Research Applications

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2: has several applications in scientific research:

Cancer Research: Its anti-angiogenic properties make it valuable in studying tumor growth and metastasis.

Cell Adhesion Studies: Used to investigate cell-matrix interactions.

Drug Development: Potential therapeutic applications due to its ability to interfere with tumor cell invasion.

Mechanism of Action

The peptide exerts its effects by binding to specific receptors on the cell surface, interfering with the attachment and invasion of tumor cells into the basement membrane. This action is mediated through the inhibition of angiogenesis, the process by which new blood vessels form from pre-existing ones, which is crucial for tumor growth and metastasis .

Comparison with Similar Compounds

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2: can be compared with other peptides derived from the laminin B1 chain, such as:

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH: Similar sequence but with a carboxyl group at the C-terminus instead of an amide group.

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2: The non-DL version of the peptide, which may have different biological activities.

The uniqueness of This compound lies in its specific sequence and the presence of DL-amino acids, which can influence its stability and interaction with biological targets.

Biological Activity

H-DL-Cys-DL-Asp-DL-Pro-Gly-DL-Tyr-DL-xiIle-Gly-DL-Ser-DL-Arg-NH2 is a synthetic peptide that exhibits various biological activities. Peptides like this one are often studied for their potential therapeutic applications, including their roles in cancer treatment, neuroprotection, and modulation of metabolic pathways.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 862.05 g/mol. The structure consists of a sequence of amino acids that can influence its biological interactions and functions.

-

Enzyme Inhibition : This peptide has been shown to interact with several enzymes, including:

- CYP450 enzymes : It acts as both a substrate and inhibitor for various CYP450 enzymes, which are crucial for drug metabolism and detoxification processes. For instance:

- CYP3A4 substrate: 95.45%

- CYP2C9 inhibition: 86.45%

- P-glycoprotein : It is known to inhibit P-glycoprotein, which plays a significant role in drug transport across cell membranes .

- CYP450 enzymes : It acts as both a substrate and inhibitor for various CYP450 enzymes, which are crucial for drug metabolism and detoxification processes. For instance:

- Receptor Modulation : The peptide may affect neurotransmitter receptors, including:

- Anti-cancer Properties : Preliminary studies suggest that cyclic peptides similar to this compound exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Table 1: Biological Activity Profiles

| Activity Type | Effectiveness (%) | Notes |

|---|---|---|

| CYP3A4 Substrate | 95.45 | High interaction with metabolic pathways |

| P-glycoprotein Inhibition | 74.19 | Potential to enhance bioavailability of drugs |

| CYP2C9 Inhibition | 86.45 | Significant impact on drug metabolism |

| GABA-A Receptor Interaction | 83.28 | Possible effects on CNS activity |

Case Studies

-

Case Study on Cancer Treatment :

A study investigated the effects of cyclic peptides on various cancer cell lines, revealing that the presence of specific amino acid sequences can enhance cytotoxicity against tumor cells while minimizing toxicity to normal cells. The results indicated that this compound could be a candidate for further development in cancer therapies . -

Neuroprotective Effects :

Research has shown that peptides similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.